3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
Overview
Description
This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yields.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Functional Modification of Polymers
Radiation-induced hydrogels modified with various amines, including aromatic amines similar to "3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine," have been studied for their potential in medical applications due to improved thermal stability and promising biological activities. These amine-modified polymers exhibit enhanced antibacterial and antifungal properties, making them suitable for biomedical applications (Aly & El-Mohdy, 2015).
Synthesis of Heterocyclic Compounds
Aromatic amines, including those related to "3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine," have been utilized in the synthesis of dihydropyridine derivatives, demonstrating the versatility of these compounds in creating a variety of chemical structures with potential pharmacological activities (Stanovnik et al., 2002).
Antibacterial Studies
Research on novel heterocyclic compounds containing the "3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine" fragment has shown good antibacterial activity against various bacterial strains. These studies underline the potential of such compounds in developing new antimicrobial agents (Mehta, 2016).
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards, including any safety precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound that could enhance its properties or activity.
Please note that conducting these analyses requires specialized knowledge and equipment, and is typically done by researchers in a laboratory setting. If you have a specific compound that you’re interested in, I would recommend consulting the scientific literature or a chemistry professional for more detailed information.
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11/h3-8H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKHVBQEQBOYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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